molecular formula C15H11BrF3NO B215681 2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B215681
M. Wt: 358.15 g/mol
InChI Key: YOMWLPJTQRHOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H11BrF3NO and its molecular weight is 358.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11BrF3NO

Molecular Weight

358.15 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H11BrF3NO/c16-12-6-4-10(5-7-12)8-14(21)20-13-3-1-2-11(9-13)15(17,18)19/h1-7,9H,8H2,(H,20,21)

InChI Key

YOMWLPJTQRHOCP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 4-bromophenylacetic acid (10.00 g, 46.50 mmol), diisopropylethylamine (12.02 g, 16.20 mL, 93.00 mmol) and 1,1′-carbonyldiimidazole (8.29 g, 51.15 mmol) in tetrahydrofuran (200 mL) at room temperature. Stir the contents under nitrogen for one hour. Add m-trifluoromethylaniline (15.00 g, 93.00 mmol) and stir the reaction overnight at room temperature. Concentrate the reaction to near dryness, dissolve in dichloromethane (250 mL) and extract with 2 N NaOH (200 mL), water (100 mL) and 1 N HCl (2×200 mL). Wash the organic layer with saturated aqueous saturated sodium chloride (100 mL), dry over MgSO4, filter and concentrate. Dry load the material onto silica (100 g) and chromatograph on silica using dichloromethane as eluent to yield the product (13.00 g, 78.1%). MS(ES), m/z 356/358 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
78.1%

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